molecular formula C12H11NO3 B13012174 Ethyl 3-hydroxyquinoline-6-carboxylate

Ethyl 3-hydroxyquinoline-6-carboxylate

Cat. No.: B13012174
M. Wt: 217.22 g/mol
InChI Key: ROZSIBIWBAHGFT-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxyquinoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 3-hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-hydroxyquinoline-3-carboxylate
  • Quinoline-6-carboxylic acid
  • 3-Hydroxyquinoline

Uniqueness

Ethyl 3-hydroxyquinoline-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 3-hydroxyquinoline-6-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(14)7-13-11/h3-7,14H,2H2,1H3

InChI Key

ROZSIBIWBAHGFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2C=C1)O

Origin of Product

United States

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